molecular formula C18H19N5O6 B050690 N2-Phenoxyacetyl-2'-deoxyguanosine CAS No. 115389-03-2

N2-Phenoxyacetyl-2'-deoxyguanosine

Cat. No. B050690
M. Wt: 401.4 g/mol
InChI Key: CSOYVKQCJFQSMZ-OUCADQQQSA-N
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Description

Synthesis Analysis

The synthesis of N2-Phenoxyacetyl-2'-deoxyguanosine and similar compounds typically involves specific reactions targeting the nucleoside's guanine base. For instance, the reaction of N2-acetoxy derivatives of certain mutagens with 2'-deoxyguanosine results in the formation of N2-(2'-deoxyguanosin-8-yl) adducts, as demonstrated in studies involving food mutagens like PhIP (Frandsen et al., 1992). Such procedures highlight the role of acetoxylation and subsequent interactions with the guanine base in synthesizing modified nucleosides (Frandsen et al., 1992).

Molecular Structure Analysis

The molecular structure of N2-Phenoxyacetyl-2'-deoxyguanosine is characterized by the addition of the phenoxyacetyl group at the N2 position of the guanine base. This modification potentially affects the nucleoside's base pairing and stacking interactions within DNA. Studies on similar modifications, like the introduction of alkyl groups at specific positions of guanine, offer insights into how such changes can impact the nucleoside's structural and biophysical properties (Bonala et al., 2005) (Bonala et al., 2005).

Chemical Reactions and Properties

Chemical modifications like N2-phenoxyacetylation can influence the reactivity of nucleosides towards other compounds. For example, the reaction of N2-acetoxy derivatives with DNA and 2'-deoxyguanosine but not with other nucleosides demonstrates the specificity of chemical reactions involving modified guanine bases (Frandsen et al., 1992). Such reactions are critical for understanding the chemical behavior and potential biological impacts of N2-Phenoxyacetyl-2'-deoxyguanosine (Frandsen et al., 1992).

Physical Properties Analysis

The physical properties of nucleosides, such as solubility, melting point, and stability, can be altered by modifications like N2-phenoxyacetylation. Although specific data on N2-Phenoxyacetyl-2'-deoxyguanosine is scarce, studies on related compounds suggest that modifications at the N2 position could affect these properties by altering the compound's molecular geometry and intermolecular interactions (Gubala et al., 2004) (Gubala et al., 2004).

Chemical Properties Analysis

The chemical properties of N2-Phenoxyacetyl-2'-deoxyguanosine, including reactivity, acid/base characteristics, and potential for forming adducts with DNA, are influenced by the phenoxyacetyl modification. This modification can increase the compound's reactivity towards certain chemicals and enzymes, potentially leading to the formation of DNA adducts or affecting DNA repair mechanisms (Frandsen et al., 1992; Bonala et al., 2005). Understanding these properties is crucial for assessing the biological implications of N2-Phenoxyacetyl-2'-deoxyguanosine (Frandsen et al., 1992); (Bonala et al., 2005).

Scientific Research Applications

  • Adduct Formation with Mutagenic Compounds : Research has shown that certain mutagenic compounds can react with 2'-deoxyguanosine, forming specific adducts. For instance, the N2-acetoxy derivative of a mutagen known as PhIP reacts with 2'-deoxyguanosine, forming N2-(2'-deoxyguanosin-8-yl)-PhIP, an adduct implicated in mutagenesis (Frandsen et al., 1992).

  • Oligonucleotide Synthesis : Techniques have been developed for the synthesis of oligonucleotides containing modified 2'-deoxyguanosine, such as 2'-deoxy-6-thioguanosine, which is crucial for studying the structural and biological activity of these oligonucleotides (Christopherson & Broom, 1991).

  • Stability and Deprotection Strategies in Oligonucleotide Synthesis : Another study addressed the stability of the amino-protected derivatives of 2'-deoxyguanosine during the synthesis of oligodeoxyribonucleotide, highlighting the importance of choosing appropriate protecting groups for efficient synthesis (Mishra & Misra, 1986).

  • Formation of DNA Adducts with Industrial Chemicals : Glyoxal, an industrial chemical, has been studied for its ability to form adducts with 2'-deoxyguanosine and other nucleosides, which has implications for understanding the mutagenic and carcinogenic potential of such chemicals (Olsen et al., 2005).

  • Characterization of Oligodeoxynucleotides with Specific Adducts : Specific oligodeoxynucleotides containing N-(deoxyguanosine-N2-yl)-2-acetylaminofluorene were isolated and characterized, advancing our understanding of how these adducts can be introduced into DNA to study their mutagenic properties (Shibutani et al., 1991).

properties

IUPAC Name

N-[9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-phenoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O6/c24-7-12-11(25)6-14(29-12)23-9-19-15-16(23)21-18(22-17(15)27)20-13(26)8-28-10-4-2-1-3-5-10/h1-5,9,11-12,14,24-25H,6-8H2,(H2,20,21,22,26,27)/t11-,12+,14+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSOYVKQCJFQSMZ-OUCADQQQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(NC3=O)NC(=O)COC4=CC=CC=C4)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001287916
Record name 2′-Deoxy-N-(2-phenoxyacetyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

401.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N2-Phenoxyacetyl-2'-deoxyguanosine

CAS RN

110522-71-9
Record name 2′-Deoxy-N-(2-phenoxyacetyl)guanosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=110522-71-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2′-Deoxy-N-(2-phenoxyacetyl)guanosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001287916
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JC Schulhof, D Molko, R Teoule - Nucleic acids research, 1987 - academic.oup.com
… Preparation of N2-phenoxyacetyl-2'-deoxyguanosine: (compound 3) 2'-deoxyguanosine (4 … By concentrating the solution,- N2-phenoxyacetyl-2'-deoxyguanosine crystallized. After one …
Number of citations: 266 academic.oup.com
F McManus - 2013 - spectrum.library.concordia.ca
O6-Alkylguanine-DNA alkyltransferases (AGT) are responsible for the removal of numerous mutagenic O6-alkyl 2’-deoxyguanosine (O6-alkyl dG) and O4-alkyl thymidine (O4-alkyl dT) …
Number of citations: 3 spectrum.library.concordia.ca
DK O'Flaherty, CJ Wilds - Current Protocols in Nucleic Acid …, 2016 - Wiley Online Library
This unit describes the preparation O 6 ‐2′‐deoxyguanosine‐butylene‐O 6 ‐2′‐deoxyguanosine dimer phosphoramidites and precursors for incorporation of site‐specific intrastrand …
W Copp - 2021 - spectrum.library.concordia.ca
O6-alkylguanine DNA alkyltransferases (AGTs) are proteins found in all kingdoms of life except plants. The protein’s primary role is the removal of methyl adducts from the O6 position of …
Number of citations: 0 spectrum.library.concordia.ca
C Liczner - 2018 - spectrum.library.concordia.ca
… ’deoxynucleoside phosphoramidites, containing "fast-deprotecting" groups (N6phenoxyacetyl-2'-deoxyadenosine, N4-acetyl-2'-deoxycytidine and N2phenoxyacetyl-2'-deoxyguanosine)…
Number of citations: 2 spectrum.library.concordia.ca

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